![molecular formula C16H20ClFN2O2 B2801959 (2-Chloro-6-fluorophenyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone CAS No. 2319806-09-0](/img/structure/B2801959.png)
(2-Chloro-6-fluorophenyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone
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Description
(2-Chloro-6-fluorophenyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone, also known as TFMK, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. TFMK is a member of the benzodiazepine family and has been shown to have unique biochemical and physiological effects. In
Scientific Research Applications
- Metal-Catalyzed Procedures : Transition metals (such as iron, nickel, and ruthenium) play a vital role in synthesizing antidepressant molecules. Key structural motifs found in antidepressant drugs (e.g., tricyclic antidepressants, selective serotonin reuptake inhibitors) can be efficiently synthesized using metal-catalyzed steps .
Antidepressant Synthesis via Metal-Catalyzed Reactions
Functional Group Compatibility in Synthesis
properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClFN2O2/c17-13-3-1-4-14(18)15(13)16(21)20-7-2-6-19(8-9-20)12-5-10-22-11-12/h1,3-4,12H,2,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUBUVOIEIIIPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=C(C=CC=C2Cl)F)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-6-fluorobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane |
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